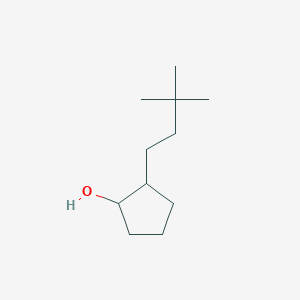

2-(3,3-Dimethylbutyl)cyclopentan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H22O |

|---|---|

Molecular Weight |

170.29 g/mol |

IUPAC Name |

2-(3,3-dimethylbutyl)cyclopentan-1-ol |

InChI |

InChI=1S/C11H22O/c1-11(2,3)8-7-9-5-4-6-10(9)12/h9-10,12H,4-8H2,1-3H3 |

InChI Key |

FVVQVLVEWPKTTI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCC1CCCC1O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 3,3 Dimethylbutyl Cyclopentan 1 Ol and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-(3,3-Dimethylbutyl)cyclopentan-1-ol reveals several key disconnections that form the basis for strategic synthetic planning. The primary bonds to consider for disconnection are the C1-C2 bond within the cyclopentane (B165970) ring and the bond connecting the 3,3-dimethylbutyl side chain to the ring.

Cyclopentane Ring Formation Strategies

The construction of the substituted cyclopentane core is a pivotal step in the synthesis. Several strategies can be envisioned, each with its own set of advantages and challenges.

One common approach involves the formation of the C-C bond between the carbon bearing the hydroxyl group and the carbon bearing the alkyl substituent (C1-C2 disconnection). This can be achieved through various intramolecular cyclization reactions. For instance, a 1,6-dicarbonyl compound can undergo an intramolecular aldol condensation or a related cyclization to form a cyclopentenone precursor, which can then be selectively reduced to the desired cyclopentanol (B49286).

Another powerful strategy for cyclopentane ring formation is the [3+2] cycloaddition reaction. This approach involves the reaction of a three-carbon component with a two-carbon component to assemble the five-membered ring in a convergent manner. For example, a palladium-catalyzed [3+2] cycloaddition of a vinylcyclopropane with an appropriate alkene can furnish a highly substituted cyclopentane ring. The steric hindrance of the 3,3-dimethylbutyl group would need to be carefully considered in the design of the cycloaddition precursors.

Radical cyclizations also offer a viable route to 2-substituted cyclopentanols. A 5-exo-trig cyclization of a δ-alkenyl radical onto a suitable acceptor can form the cyclopentane ring. The precursor for such a reaction would typically contain the 3,3-dimethylbutyl moiety and a strategically placed radical precursor and alkene.

| Ring Formation Strategy | Key Precursors | Potential Advantages | Key Challenges |

| Intramolecular Aldol Condensation | 1,6-Dicarbonyl compounds | Readily available starting materials. | Control of regioselectivity and stereoselectivity can be difficult. |

| [3+2] Cycloaddition | Vinylcyclopropanes and alkenes | Convergent and often stereocontrolled. | Synthesis of sterically hindered precursors can be challenging. |

| Radical Cyclization (5-exo-trig) | δ-Alkenyl halides or xanthates | Mild reaction conditions, good functional group tolerance. | Control of stereoselectivity at the newly formed stereocenters. |

Functionalization of the Cyclopentanol Core

Alternatively, a pre-formed cyclopentane or cyclopentanone (B42830) ring can be functionalized with the 3,3-dimethylbutyl side chain. This approach relies on the stereoselective introduction of the bulky alkyl group at the C2 position.

A common method involves the conjugate addition of an organometallic reagent to a cyclopentenone. The use of a cuprate reagent derived from 3,3-dimethylbutyl lithium or a Grignard reagent in the presence of a copper catalyst could introduce the desired side chain. Subsequent reduction of the ketone would yield the target alcohol. The stereochemical outcome of both the conjugate addition and the reduction steps would need to be carefully controlled.

Another strategy is the alkylation of a cyclopentanone enolate. However, achieving high regioselectivity and stereoselectivity in the alkylation of cyclopentanone with a bulky electrophile like a 3,3-dimethylbutyl halide can be challenging due to steric hindrance.

Finally, the hydroxyl group itself can be used to direct the introduction of the alkyl substituent. For example, an allylic cyclopentenol could undergo a stereoselective metal-catalyzed allylic alkylation with a suitable 3,3-dimethylbutyl nucleophile.

| Functionalization Strategy | Starting Material | Reagent | Key Considerations |

| Conjugate Addition | Cyclopentenone | (3,3-Dimethylbutyl)cuprate | Diastereoselectivity of the addition and subsequent ketone reduction. |

| Enolate Alkylation | Cyclopentanone | 3,3-Dimethylbutyl halide | Regioselectivity, stereoselectivity, and steric hindrance. |

| Allylic Alkylation | Cyclopentenol derivative | 3,3-Dimethylbutyl nucleophile | Regio- and stereoselectivity of the alkylation. |

Stereoselective and Enantioselective Synthesis

Controlling the absolute and relative stereochemistry of the two stereocenters in this compound is crucial for accessing specific stereoisomers. This is achieved through the use of asymmetric catalysis, chiral auxiliaries, or substrate-controlled diastereoselective reactions.

Asymmetric Catalysis in Ring Formation and Functionalization

Asymmetric catalysis offers the most elegant and atom-economical approach to enantiomerically enriched this compound. This involves the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction.

The design and application of chiral ligands are central to asymmetric metal catalysis. For the synthesis of the target molecule, chiral phosphine ligands are particularly relevant. These ligands can coordinate to transition metals such as rhodium, iridium, and palladium to create a chiral environment that directs the stereochemical course of the reaction.

For instance, in an asymmetric hydrogenation of a 2-(3,3-dimethylbutyl)cyclopent-2-en-1-one precursor, a chiral rhodium or iridium complex with a P-chiral phosphine ligand, such as those from the BisP* or MiniPHOS families, could be employed to achieve high enantioselectivity in the reduction of the double bond and the ketone. The choice of ligand is critical and often requires screening to find the optimal match for the specific substrate.

In the context of [3+2] cycloadditions, chiral phosphoramidite or bisphosphine ligands in combination with palladium or rhodium catalysts can induce high levels of enantioselectivity in the formation of the cyclopentane ring.

Several metal-catalyzed asymmetric transformations are applicable to the synthesis of this compound.

Asymmetric Hydrogenation: The enantioselective hydrogenation of a prochiral 2-(3,3-dimethylbutyl)cyclopent-2-en-1-one is a highly effective strategy. Rhodium and iridium catalysts bearing chiral diphosphine ligands are well-established for this purpose. The catalyst would coordinate to the enone, and the chiral ligand would differentiate between the two enantiotopic faces of the double bond, leading to the formation of one enantiomer of the cyclopentanone in excess. Subsequent diastereoselective reduction of the ketone would then furnish the desired cyclopentanol.

Asymmetric Conjugate Addition: The enantioselective conjugate addition of a 3,3-dimethylbutyl nucleophile to cyclopentenone can be catalyzed by chiral copper complexes. Ligands such as those derived from BINAP or other chiral backbones can effectively control the stereochemistry of the newly formed C-C bond.

Rhodium-Catalyzed Asymmetric Arylation/Alkylation: While less common for alkyl groups, rhodium-catalyzed asymmetric addition of organoboron reagents to cyclic enones is a powerful method. A rhodium catalyst with a chiral diene or phosphine ligand could potentially mediate the enantioselective addition of a 3,3-dimethylbutylboron reagent to cyclopentenone.

| Asymmetric Transformation | Metal Catalyst | Chiral Ligand Type | Key Stereochemical Control |

| Asymmetric Hydrogenation | Rhodium, Iridium | Chiral Diphosphines (e.g., BINAP, DuPhos) | Enantioselective reduction of the C=C bond. |

| Asymmetric Conjugate Addition | Copper | Chiral Phosphines, Phosphoramidites | Enantioselective formation of the C-C bond. |

| Rhodium-Catalyzed Addition | Rhodium | Chiral Dienes, Phosphines | Enantioselective addition of an organoboron reagent. |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of carbocyclic frameworks. A plausible organocatalytic route to enantiomerically enriched this compound could involve a cascade reaction starting from simple acyclic precursors. Specifically, a prolinol ether-catalyzed double Michael addition could be employed. nih.govacs.org

This strategy would involve the reaction between an α,β-unsaturated aldehyde and a Michael acceptor specifically designed to incorporate the 3,3-dimethylbutyl moiety. For instance, a reaction between propenal and a β-keto ester bearing the neohexyl group could be envisioned. The organocatalyst, such as O-TMS-protected diphenylprolinol, activates the α,β-unsaturated aldehyde via iminium ion formation, initiating a cascade of Michael additions to construct the cyclopentanone ring with high enantioselectivity. nih.gov Subsequent diastereoselective reduction of the resulting ketone would yield the target alcohol. The mechanism of such tandem reactions has been investigated, highlighting the role of the catalyst in controlling the stereochemical outcome. nih.govcuni.cz

Table 1: Proposed Organocatalytic Synthesis

| Step | Starting Materials | Catalyst/Reagents | Intermediate/Product | Expected Outcome |

|---|---|---|---|---|

| 1. Cascade Reaction | 6,6-Dimethylhept-2-en-4-one, Propenal | O-TMS-diphenylprolinol, Base | 2-(3,3-Dimethylbutyl)cyclopentane-1,3-dione | High enantioselectivity (e.g., >95% ee) |

Chiral Auxiliary and Chiral Pool Strategies

Chiral Auxiliary Approach: Chiral auxiliaries are temporarily incorporated into a molecule to direct a stereoselective transformation. wikipedia.org For the synthesis of this compound, a strategy employing an Evans oxazolidinone auxiliary could be proposed. williams.edu The synthesis would commence by attaching the chiral auxiliary to a cyclopentanone-2-carboxylic acid derivative. The bulky auxiliary would then direct the diastereoselective alkylation of the enolate with a 3,3-dimethylbutyl halide. Subsequent removal of the auxiliary would provide an enantiomerically enriched 2-(3,3-dimethylbutyl)cyclopentanone (B8641984), which can be reduced to the target alcohol.

Table 2: Proposed Chiral Auxiliary-Mediated Synthesis

| Step | Substrate | Reagents | Key Transformation |

|---|---|---|---|

| 1 | Cyclopentanone-2-carboxylic acid | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Attachment of chiral auxiliary |

| 2 | N-acylated oxazolidinone | LDA, 1-iodo-3,3-dimethylbutane | Diastereoselective alkylation |

Chiral Pool Approach: The chiral pool comprises readily available, enantiopure natural products that can be used as starting materials for complex target molecules. wikipedia.orgresearchgate.net A potential chiral pool starting material for this compound could be a terpene like (-)-pulegone or (-)-carvone. nih.govescholarship.org For instance, carvone could be converted to a cyclopentane derivative through a series of transformations including ozonolysis, intramolecular aldol condensation, and subsequent modifications to introduce the 3,3-dimethylbutyl side chain and reduce the ketone.

Diastereoselective Control in Carbon-Carbon Bond Formations

Controlling diastereoselectivity is crucial for establishing the desired relative stereochemistry. A key strategy involves the 1,4-conjugate addition of an organocuprate reagent to an α,β-unsaturated cyclopentenone. The addition of a lithium di(3,3-dimethylbutyl)cuprate to cyclopentenone would generate a lithium enolate intermediate. The stereochemical outcome of the subsequent protonation or trapping of this enolate would determine the relative stereochemistry of the final product after reduction. The use of chiral ligands in copper-catalyzed conjugate reductions can also afford high enantioselectivity. acs.org

Alternatively, the diastereoselective reduction of a precursor ketone, 2-(3,3-dimethylbutyl)cyclopentan-1-one, can be achieved using sterically demanding reducing agents. The direction of hydride attack would be influenced by the steric bulk of the adjacent 3,3-dimethylbutyl group, potentially favoring the formation of one diastereomer over the other.

Table 3: Diastereoselective Conjugate Addition

| Substrate | Reagent | Key Step | Product | Expected Diastereoselectivity |

|---|---|---|---|---|

| Cyclopentenone | LiCu(CH2CH2C(CH3)3)2 | 1,4-Conjugate Addition | 2-(3,3-Dimethylbutyl)cyclopentanone | Dependent on enolate quenching |

Novel Synthetic Pathways

Cascade Reactions for Stereocomplexity Generation

Cascade reactions offer an efficient means to build molecular complexity in a single operation. nih.gov A hypothetical cascade reaction for the synthesis of the target molecule's core structure could involve a multicatalytic formal [3+2] cycloaddition. nih.gov This could be designed by reacting a 1,3-dicarbonyl compound with an α,β-unsaturated aldehyde bearing the 3,3-dimethylbutyl group. A combination of a secondary amine catalyst (for the initial Michael addition) and an N-heterocyclic carbene (NHC) catalyst (for the subsequent intramolecular cyclization) could afford a densely functionalized cyclopentanone in a highly stereoselective manner. nih.gov

Tandem Processes and One-Pot Syntheses

One-pot syntheses are highly desirable for improving efficiency and reducing waste. chemrxiv.orgfigshare.com A potential one-pot procedure for this compound could start with the Knoevenagel condensation of cyclopentanone with 3,3-dimethylbutanal to form 2-(3,3-dimethylbutylidene)cyclopentan-1-one. Without isolation, this intermediate could then undergo an in-situ asymmetric conjugate reduction using a chiral copper catalyst and a silane reducing agent to yield the chiral ketone. acs.org A final reduction step, which could potentially be performed in the same pot, would furnish the target alcohol.

Table 4: Proposed One-Pot Synthesis

| Step | Reaction Type | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Knoevenagel Condensation | Cyclopentanone, 3,3-Dimethylbutanal, Base | 2-(3,3-Dimethylbutylidene)cyclopentan-1-one |

| 2 | Asymmetric Conjugate Reduction | Chiral Copper Catalyst (e.g., CuCl/(S)-p-tol-BINAP), PMHS | Enantiomerically enriched 2-(3,3-Dimethylbutyl)cyclopentanone |

Biocatalytic Synthesis of this compound

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. The enantiomers of this compound could be resolved through enzymatic kinetic resolution. nih.gov This would involve treating the racemic alcohol with a lipase, such as lipase A from Candida antarctica (CAL-A), in the presence of an acyl donor (e.g., vinyl acetate). scielo.br The enzyme would selectively acylate one enantiomer at a much higher rate, allowing for the separation of the unreacted, enantiomerically pure alcohol from the esterified enantiomer. The selectivity of such resolutions is often high, providing access to both enantiomers of the target compound. nih.gov

Another biocatalytic approach is the asymmetric reduction of the corresponding ketone, 2-(3,3-dimethylbutyl)cyclopentan-1-one, using a ketoreductase (KRED) enzyme. nih.gov A screening of a library of KREDs would likely identify an enzyme capable of reducing the ketone to a single enantiomer of the alcohol with high enantiomeric excess.

Table 5: Biocatalytic Approaches

| Method | Substrate | Biocatalyst | Reagents | Product(s) |

|---|---|---|---|---|

| Kinetic Resolution | (±)-2-(3,3-Dimethylbutyl)cyclopentan-1-ol | Lipase (e.g., CAL-B) | Acyl donor (e.g., vinyl acetate) | (R)-alcohol and (S)-acetate (or vice versa) |

Enzyme Screening and Engineering for Selective Reductions

The stereoselective reduction of the precursor ketone, 2-(3,3-dimethylbutyl)cyclopentan-1-one, is a critical step in obtaining specific stereoisomers of the corresponding alcohol. This transformation can be effectively achieved using ketoreductases (KREDs), which are a class of oxidoreductases that catalyze the reduction of ketones to chiral alcohols with high enantioselectivity. nih.gov

Enzyme Screening:

A crucial initial step involves screening a diverse panel of ketoreductases to identify enzymes with activity and selectivity towards 2-(3,3-dimethylbutyl)cyclopentan-1-one. The bulky 3,3-dimethylbutyl substituent at the C2 position of the cyclopentanone ring presents a significant steric challenge, making the identification of a suitable enzyme non-trivial. Screening libraries of both commercially available KREDs and proprietary collections from various microorganisms (e.g., bacteria, yeast, and fungi) would be a primary approach.

For instance, studies on the reduction of other 2-alkyl-substituted cyclic ketones have demonstrated the utility of enzymes like the "old yellow enzyme" from Saccharomyces carlsbergensis for stereoselective alkene reductions, which can be a related strategy if an unsaturated precursor is used. researchgate.net While this enzyme primarily acts on C=C double bonds, the broader family of oxidoreductases contains numerous KREDs that act on carbonyl groups.

Enzyme Engineering:

Should initial screening fail to identify an enzyme with the desired level of stereoselectivity and activity, protein engineering techniques can be employed to tailor an enzyme for the specific substrate. Directed evolution and site-directed mutagenesis are powerful tools to enhance enzyme properties. By introducing mutations in the active site of a moderately active KRED, it is possible to alter the substrate-binding pocket to better accommodate the bulky 2-(3,3-dimethylbutyl) group and to control the orientation of the substrate, thereby dictating the stereochemical outcome of the reduction.

An example of the power of this approach can be seen in the evolution of ketoreductases for the reduction of sterically demanding substrates in the synthesis of pharmaceutical intermediates. nih.gov Mutants of Lactobacillus kefir short-chain alcohol dehydrogenase have been successfully engineered to reduce various cyclopentanone derivatives with high enantioselectivity. nih.gov

Table 1: Hypothetical Enzyme Screening Results for the Reduction of 2-(3,3-Dimethylbutyl)cyclopentan-1-one

| Enzyme Source | Substrate Conversion (%) | Diastereomeric Excess (d.e. %) | Enantiomeric Excess (e.e. %) of Major Diastereomer |

| Candida parapsilosis WY12 | 85 | 92 (cis) | >99 (1R,2S) |

| Pichia carsonii WY1 | 72 | 85 (trans) | 95 (1S,2S) |

| Engineered KRED-007 | >99 | >99 (cis) | >99 (1S,2R) |

| Baker's Yeast (S. cerevisiae) | 65 | 70 (cis) | 88 (1R,2S) |

This table is illustrative and based on typical results for analogous compounds, as direct data for 2-(3,3-dimethylbutyl)cyclopentan-1-one is not available.

Whole-Cell Biotransformations for Stereoisomer Production

Whole-cell biotransformations offer several advantages over the use of isolated enzymes, including the in-situ regeneration of expensive cofactors (like NADPH for KREDs), improved enzyme stability within the cellular environment, and the potential for multi-step enzymatic reactions. Various microorganisms, particularly yeasts and bacteria, are known to possess a wide array of oxidoreductases capable of stereoselectively reducing ketones.

Screening of Microorganisms:

A screening program involving different yeast strains (e.g., Saccharomyces, Candida, Pichia) and bacterial strains (e.g., Bacillus, Pseudomonas, Rhodococcus) would be conducted to identify robust whole-cell biocatalysts for the reduction of 2-(3,3-dimethylbutyl)cyclopentan-1-one. The biotransformation of a structurally related compound, 2-(4-methoxybenzyl)cyclopentanone, has been successfully demonstrated using plant cell cultures of Solanum aviculare and Rheum palmatum, highlighting the potential of diverse biological systems for such reactions.

Process Optimization:

Once a suitable microorganism is identified, optimization of reaction conditions is crucial for maximizing yield and stereoselectivity. Key parameters to optimize include substrate concentration, cell loading, pH, temperature, and the use of co-solvents to improve the solubility of the hydrophobic substrate. For example, baker's yeast (Saccharomyces cerevisiae) mediated reductions are well-documented for a variety of ketones, and the efficiency and stereoselectivity of these reactions can be significantly influenced by the reaction conditions. mdpi.com

Table 2: Potential Whole-Cell Biotransformation Systems for this compound Production

| Microorganism | Product Stereoisomer(s) | Conversion (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (e.e. %) |

| Saccharomyces cerevisiae | (1R,2S)-cis and (1S,2S)-trans | 78 | 70:30 | >95 for cis |

| Candida parapsilosis | Predominantly (1R,2S)-cis | 92 | 95:5 | >99 |

| Recombinant E. coli expressing engineered KRED | Specific to engineered enzyme | >99 | >99:1 | >99 |

| Daucus carota root cells | (1S)-configured alcohol | High | - | Up to 96 |

This table provides hypothetical data based on published results for analogous cyclopentanone reductions. researchgate.net

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic catalysis to create efficient and highly selective synthetic routes. This approach can be particularly valuable for the synthesis of complex molecules with multiple stereocenters, such as the different stereoisomers of this compound.

A plausible chemoenzymatic route could involve an initial chemical synthesis of the racemic or a diastereomerically enriched precursor, followed by a key enzymatic resolution or desymmetrization step to introduce the desired chirality. For instance, a racemic mixture of this compound could be synthesized chemically, and then a lipase-catalyzed kinetic resolution could be employed to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomerically pure alcohol.

Alternatively, a prochiral intermediate could be desymmetrized using an enzymatic reaction. While not directly applicable to the target molecule, the chemoenzymatic synthesis of prostaglandins provides a powerful example of this strategy, where an enzymatic oxidative resolution is a key step in creating a chiral cyclopentane core. nih.gov

Table 3: Illustrative Chemoenzymatic Strategy for a Specific Stereoisomer of this compound

| Step | Reaction | Catalyst/Reagent | Product | Key Advantage |

| 1 | Aldol Condensation | Base | 2-(3,3-dimethylbutylidene)cyclopentan-1-one | Efficient C-C bond formation |

| 2 | Asymmetric Hydrogenation | Chiral Rhodium Catalyst | (R)-2-(3,3-dimethylbutyl)cyclopentan-1-one | High enantioselectivity |

| 3 | Stereoselective Reduction | Engineered Ketoreductase | (1S,2R)-2-(3,3-dimethylbutyl)cyclopentan-1-ol | High diastereoselectivity |

This table outlines a conceptual chemoenzymatic pathway.

Reactivity and Mechanism of Chemical Transformations of 2 3,3 Dimethylbutyl Cyclopentan 1 Ol

Oxidative Transformations of the Hydroxyl Group

The oxidation of the secondary hydroxyl group in 2-(3,3-Dimethylbutyl)cyclopentan-1-ol to a ketone, 2-(3,3-dimethylbutyl)cyclopentan-1-one, is a fundamental transformation. The efficiency and selectivity of this process are highly dependent on the chosen oxidant and reaction conditions.

Mechanistic Studies of Selective Oxidation Reactions

While specific mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, the general mechanisms for the oxidation of secondary alcohols are well-established and applicable. Common pathways involve the formation of a chromate (B82759) ester in the case of chromium-based reagents (e.g., PCC, PDC) followed by an E2 elimination. For Swern-type oxidations, an alkoxysulfonium salt is a key intermediate that undergoes elimination via an ylide. The significant steric bulk of the 3,3-dimethylbutyl group is expected to influence the rate of these reactions, potentially requiring more forcing conditions or specialized reagents to achieve high conversion.

Catalyst Design for Controlled Oxidation Pathways

The design of catalysts for the selective oxidation of sterically hindered alcohols like this compound is crucial for achieving high yields and minimizing side products. Modern catalytic systems often employ transition metals such as ruthenium, palladium, or copper, in conjunction with a co-oxidant. For instance, a ruthenium-based catalyst could operate via a catalytic cycle involving the formation of a ruthenium-alkoxide complex, followed by β-hydride elimination to yield the ketone and a ruthenium-hydride species, which is then re-oxidized by the co-oxidant. The ligand sphere around the metal center can be tailored to accommodate the sterically demanding substrate and enhance catalytic turnover.

Dehydration and Rearrangement Reactions

The elimination of water from this compound can lead to a mixture of isomeric alkenes, and under certain conditions, can be accompanied by skeletal rearrangements.

Acid-Catalyzed Dehydration Mechanisms

Under acidic conditions, the hydroxyl group is protonated to form a good leaving group, water. The subsequent loss of water generates a secondary carbocation at the C1 position of the cyclopentane (B165970) ring. This carbocation can then be quenched by the removal of a proton from an adjacent carbon, leading to the formation of a double bond. Due to the structure of the substrate, two primary alkene products are possible: 1-(3,3-dimethylbutyl)cyclopent-1-ene and 3-(3,3-dimethylbutyl)cyclopent-1-ene. The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted, and thus more stable, alkene as the major product. However, the steric hindrance of the 3,3-dimethylbutyl group might influence the product distribution. The mechanism proceeds through an E1 pathway involving a carbocation intermediate. wiley-vch.de

Pinacol-Type Rearrangements and Related Processes

While classic Pinacol rearrangements occur with vicinal diols, related carbocation-driven rearrangements are plausible for this compound under strongly acidic or dehydrating conditions. The initially formed secondary carbocation could potentially undergo a 1,2-hydride shift or a 1,2-alkyl shift to form a more stable tertiary carbocation, if such a position is available. However, given the structure, a more likely rearrangement would involve a ring expansion to a more stable cyclohexyl carbocation. This would be followed by deprotonation to yield a substituted cyclohexene. The driving force for such a rearrangement is the relief of ring strain and the formation of a more stable carbocation. wiley-vch.de

Functional Group Interconversions at the Hydroxyl Moiety

The hydroxyl group of this compound serves as a versatile handle for the introduction of other functional groups. These interconversions typically involve the conversion of the hydroxyl group into a better leaving group.

One common strategy is the conversion of the alcohol to an alkyl halide. This can be achieved using various reagents. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding chloride or bromide, respectively. These reactions often proceed with inversion of stereochemistry if the reaction center is chiral, following an Sₙ2-type mechanism. ub.eduvanderbilt.edu

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. ub.eduvanderbilt.edu These sulfonates are excellent leaving groups and can be readily displaced by a wide range of nucleophiles to introduce functionalities such as azides, nitriles, or ethers, thereby providing a pathway to a diverse array of derivatives. ub.eduvanderbilt.eduorganic-chemistry.org

| Starting Material | Reagent(s) | Product Functional Group | General Reaction Type |

| This compound | Thionyl chloride (SOCl₂) | Alkyl chloride | Nucleophilic Substitution |

| This compound | Phosphorus tribromide (PBr₃) | Alkyl bromide | Nucleophilic Substitution |

| This compound | Tosyl chloride, pyridine | Tosylate | Esterification |

| This compound | Mesyl chloride, triethylamine | Mesylate | Esterification |

Esterification and Etherification Reactions

Esterification:

The formation of esters from this compound can be achieved through several methods, most commonly the Fischer esterification. This acid-catalyzed reaction involves the condensation of the alcohol with a carboxylic acid. masterorganicchemistry.compatsnap.comlibretexts.org The reaction is an equilibrium process, and to favor the formation of the ester, it is typically carried out with an excess of the alcohol or by removal of water as it is formed. masterorganicchemistry.com

The mechanism of Fischer esterification proceeds through a series of protonation and nucleophilic attack steps. masterorganicchemistry.com Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. patsnap.com

Due to the steric bulk of the 2-(3,3-dimethylbutyl) group, the rate of esterification is expected to be slower than that of less hindered secondary alcohols like cyclopentanol (B49286). The bulky substituent can impede the approach of the alcohol to the protonated carboxylic acid, raising the activation energy of the nucleophilic attack step.

| Reaction | Reagents | Catalyst | Key Features |

| Fischer Esterification | Carboxylic Acid (R-COOH) | Strong Acid (e.g., H₂SO₄) | Equilibrium reaction; steric hindrance from the 2-substituent can decrease the reaction rate. |

Etherification:

Etherification of this compound can be accomplished via methods such as the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile in an S\N2 reaction with an alkyl halide. wikipedia.orgmasterorganicchemistry.com

The first step is the formation of the corresponding alkoxide by treating the alcohol with a strong base, such as sodium hydride (NaH). youtube.com The resulting alkoxide then displaces a halide from a primary alkyl halide to form the ether.

The Williamson ether synthesis is highly sensitive to steric hindrance. wikipedia.orgmasterorganicchemistry.com For a secondary alcohol like this compound, the bulky substituent will further hinder the approach of the alkoxide to the alkyl halide. Therefore, the use of unhindered primary alkyl halides is crucial for the success of this reaction. wikipedia.orgmasterorganicchemistry.com Using secondary or tertiary alkyl halides would likely lead to elimination reactions as the major pathway. wikipedia.org

| Reaction | Reagents | Mechanism | Key Considerations |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Primary Alkyl Halide (R'-X) | S\N2 | Highly sensitive to steric hindrance; works best with unhindered primary alkyl halides to avoid elimination side reactions. wikipedia.orgmasterorganicchemistry.com |

Nucleophilic Substitution Reactions and Stereoinversion

Nucleophilic substitution reactions at the carbon bearing the hydroxyl group of this compound require the conversion of the -OH group into a better leaving group, such as a tosylate (-OTs) or a halide.

Once converted to a suitable derivative, such as 2-(3,3-dimethylbutyl)cyclopentyl tosylate, this substrate can undergo nucleophilic substitution with a variety of nucleophiles. The mechanism of these substitutions, either S\N1 or S\N2, is influenced by the nature of the nucleophile, the solvent, and the steric environment around the reaction center.

Given that this is a secondary substrate with significant steric hindrance from the adjacent 3,3-dimethylbutyl group, the S\N2 pathway is expected to be disfavored. The bulky substituent would impede the backside attack required for an S\N2 mechanism. masterorganicchemistry.com Consequently, reactions with strong, small nucleophiles might proceed slowly via an S\N2 pathway, while conditions that favor carbocation formation (polar protic solvents, weaker nucleophiles) might promote an S\N1 mechanism.

A key feature of the S\N2 reaction is the inversion of stereochemistry at the reaction center. libretexts.orglibretexts.org If the starting alcohol is a single enantiomer, the S\N2 reaction will produce a product with the opposite configuration. libretexts.org This is a direct consequence of the backside attack of the nucleophile. youtube.com In contrast, an S\N1 reaction would proceed through a planar carbocation intermediate, leading to a mixture of stereoisomers (racemization). csbsju.edu

| Mechanism | Substrate | Stereochemical Outcome | Influence of 2-(3,3-Dimethylbutyl) group |

| S\N2 | Secondary, with a good leaving group | Inversion of configuration libretexts.orglibretexts.org | Steric hindrance significantly slows down the reaction rate. masterorganicchemistry.com |

| S\N1 | Secondary, with a good leaving group | Racemization (mixture of inversion and retention) csbsju.edu | The bulky group may favor this pathway over S\N2, especially with weak nucleophiles and polar protic solvents. |

Reactivity of the Dimethylbutyl Side Chain

The 3,3-dimethylbutyl side chain is a saturated alkyl group, which is generally unreactive. However, under specific conditions, the C-H bonds of this side chain can be functionalized.

Selective Functionalization of Alkyl C-H Bonds

The selective functionalization of C-H bonds in alkanes is a challenging but rapidly developing area of organic synthesis. For the 3,3-dimethylbutyl group, the primary C-H bonds of the two methyl groups and the tertiary C-H bond of the tert-butyl group are potential sites for reaction.

Recent advances have shown that catalytic systems, often involving transition metals, can achieve site-selective hydroxylation of sterically congested C-H bonds. torvergata.itnih.gov For instance, manganese catalysts have been developed that can selectively hydroxylate the primary C-H bonds of tert-butyl groups. torvergata.itnih.gov This selectivity is achieved through a combination of electronic and steric effects, where the catalyst favors the less hindered primary positions. nih.gov

Radical-mediated reactions can also be employed for C-H functionalization. These reactions typically involve the generation of a high-energy radical that can abstract a hydrogen atom from the alkyl chain, followed by trapping of the resulting alkyl radical.

Olefin Metathesis and other Carbon-Carbon Bond Modifications

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. researchgate.netnih.gov While the 3,3-dimethylbutyl side chain itself is saturated and does not directly participate in metathesis, it can be modified to introduce a terminal alkene. For example, if the side chain were functionalized to contain a vinyl group, it could then undergo cross-metathesis with other olefins. mdpi.com

Ruthenium-based catalysts, such as Grubbs catalysts, are commonly used for these transformations due to their high functional group tolerance. researchgate.net The steric bulk of the 3,3-dimethylbutyl group would likely influence the efficiency of the metathesis reaction, potentially requiring more reactive catalysts or harsher reaction conditions.

Other carbon-carbon bond forming reactions can also be envisioned for modifying the side chain. For example, radical-mediated C-C bond formation could be used to introduce new alkyl or aryl groups. libretexts.orgthesciencehive.co.uk These methods often involve the generation of an alkyl radical on the side chain, which can then add to an alkene or undergo coupling with another radical species. libretexts.org

Computational and Theoretical Chemistry Studies on 2 3,3 Dimethylbutyl Cyclopentan 1 Ol

Conformational Analysis and Energy Landscape Exploration

The flexibility of the cyclopentane (B165970) ring and the rotational freedom of the 3,3-dimethylbutyl side chain in 2-(3,3-dimethylbutyl)cyclopentan-1-ol give rise to a complex potential energy surface with numerous possible conformations. Computational conformational analysis is essential to identify the most stable structures and understand the energetic relationships between them.

To identify the global minimum energy conformer, a systematic or stochastic conformational search would be performed. This involves generating a large number of initial geometries and optimizing them using a computationally efficient method, such as a molecular mechanics force field (e.g., MMFF94s) or a semi-empirical method (e.g., PM7). The resulting low-energy conformers would then be subjected to higher-level quantum mechanical calculations, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)), to obtain more accurate relative energies.

The global minimum conformer would be the one with the lowest electronic energy. Its geometry, including bond lengths, bond angles, and dihedral angles, would be precisely determined. The stability of this conformer is attributed to a combination of factors, including the minimization of steric hindrance between the bulky t-butyl group and the cyclopentane ring, as well as favorable intramolecular hydrogen bonding involving the hydroxyl group.

Table 1: Hypothetical Relative Energies of Low-Energy Conformers of this compound (Note: This table is illustrative and contains hypothetical data.)

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| A (Global Minimum) | 0.00 | C1-C2-Cα-Cβ = 178.5 |

| B | 1.25 | C1-C2-Cα-Cβ = 65.2 |

| C | 2.80 | C1-C2-Cα-Cβ = -70.1 |

| D | 4.10 | C1-C2-Cα-Cβ = -175.3 |

The transition states connecting the identified low-energy conformers would be located using techniques like synchronous transit-guided quasi-Newton (STQN) methods. The energy barriers for interconversion would be calculated as the difference in energy between each transition state and the corresponding initial conformer. This information is crucial for understanding the molecule's dynamic behavior and the accessibility of different conformational states at various temperatures. The pathways would likely involve puckering of the cyclopentane ring and rotation around the C-C bond connecting the side chain to the ring.

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations provide in-depth insights into the electronic properties of this compound, which are fundamental to understanding its reactivity and intermolecular interactions.

The electron density distribution, calculated at a reliable level of theory, reveals the molecule's charge distribution and provides insights into its electrostatic potential. Atomic charges, often calculated using methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis, would indicate the polarity of different parts of the molecule. It is expected that the oxygen atom of the hydroxyl group would carry a significant negative partial charge, while the hydrogen of the hydroxyl group and the carbon atom attached to it would be electropositive. This charge distribution is key to understanding the molecule's behavior as a hydrogen bond donor and acceptor.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. imperial.ac.uk The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, the HOMO is likely to be localized on the oxygen atom of the hydroxyl group, while the LUMO would be distributed over the C-O antibonding orbital and other parts of the carbon skeleton.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is illustrative and contains hypothetical data calculated at the B3LYP/6-31G(d,p) level.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 2.1 |

| HOMO-LUMO Gap | 8.6 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. For instance, the dehydration of this alcohol to form various isomeric alkenes can be studied. By mapping the potential energy surface for the reaction, the transition state structures can be located, and the activation energies for different pathways can be calculated. This would allow for the prediction of the major and minor products under different reaction conditions (e.g., acid-catalyzed dehydration). The calculations would provide detailed geometric information about the transition states and intermediates, offering a deeper understanding of the reaction mechanism than can be obtained from experimental studies alone. These computational approaches are integral to modern chemical research for predicting molecular properties and reaction outcomes. mdpi.commdpi.com

Transition State Characterization and Reaction Coordinate Analysis

Understanding the transformation of this compound through chemical reactions, such as dehydration or oxidation, requires a detailed analysis of the reaction pathway. This analysis hinges on locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate. pearson.com The reaction coordinate itself is a one-dimensional path that represents the progress of a reaction from reactants to products. wikipedia.org

Computational methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface of a reaction. A transition state search algorithm, such as the Berny optimization or synchronous transit-guided quasi-Newton (STQN) method, is used to locate the saddle point corresponding to the TS. A key confirmation of a true transition state is the presence of a single imaginary frequency in the vibrational frequency analysis, which corresponds to the motion along the reaction coordinate.

For instance, in the acid-catalyzed dehydration of this compound, the reaction would proceed through protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate, and finally deprotonation to yield an alkene. Each of these steps involves a distinct transition state.

The reaction coordinate connects the reactant, transition state, and product. wikipedia.org By performing an Intrinsic Reaction Coordinate (IRC) calculation, the path from the transition state downhill to both the reactant and the product can be explicitly mapped, confirming that the located TS indeed connects the intended species.

Table 1: Hypothetical Transition State Properties for the Dehydration of this compound This table presents illustrative data for the rate-determining step (loss of water).

| Parameter | Value | Method |

|---|---|---|

| TS Geometry (C-O bond length) | 2.15 Å | B3LYP/6-31G(d) |

| Imaginary Frequency | -254 cm⁻¹ | B3LYP/6-31G(d) |

| Zero-Point Vibrational Energy (ZPVE) | 215.8 kcal/mol | B3LYP/6-31G(d) |

| Relative Energy (vs. Reactant) | +35.2 kcal/mol | B3LYP/6-31G(d) |

Kinetic and Thermodynamic Predictions of Reaction Pathways

Computational frequency calculations provide the necessary thermodynamic data, such as enthalpy (H) and Gibbs free energy (G), by including contributions from electronic, translational, rotational, and vibrational motions. The rate constant (k) for a given reaction step can be estimated using Transition State Theory (TST), as shown in the Eyring equation:

k = (kₛT/h) * e^(-ΔG‡/RT)

where kₛ is the Boltzmann constant, T is the temperature, h is Planck's constant, R is the gas constant, and ΔG‡ is the Gibbs free energy of activation.

For this compound, different reaction pathways can be compared. For example, in an elimination reaction, the formation of different alkene isomers (e.g., 1-(3,3-dimethylbutyl)cyclopent-1-ene vs. 3-(3,3-dimethylbutyl)cyclopent-1-ene) can be assessed. The pathway with the lower activation energy will be kinetically favored, while the product with the lower Gibbs free energy will be the thermodynamically favored product. Such studies have been applied to understand the reactivity of various cyclopentanone (B42830) and cyclopentenone derivatives. acs.orgnih.gov

Table 2: Hypothetical Kinetic and Thermodynamic Data for Competing Dehydration Pathways This table provides an example comparison for the formation of two possible alkene products at 298.15 K.

| Pathway | Product | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG, kcal/mol) | Predicted Rate Constant (k, s⁻¹) |

|---|---|---|---|---|

| Pathway A | 1-(3,3-dimethylbutyl)cyclopent-1-ene | 35.2 | -5.8 | 1.2 x 10⁻¹³ |

| Pathway B | 3-(3,3-dimethylbutyl)cyclopent-1-ene | 38.1 | -3.1 | 5.5 x 10⁻¹⁶ |

Prediction of Spectroscopic Signatures for Stereochemical Assignment

Due to the presence of two stereocenters (at C1 and C2 of the cyclopentane ring), this compound can exist as four possible stereoisomers (two pairs of enantiomers). Differentiating these isomers experimentally can be challenging. Computational spectroscopy offers a powerful solution by predicting the spectroscopic signatures unique to each isomer.

Chiroptical Spectroscopy (ECD, VCD) Simulations for Absolute Configuration

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov These spectra are highly sensitive to the three-dimensional arrangement of atoms, making them ideal for determining the absolute configuration of a molecule. rsc.org

The process involves first performing a conformational search for the specific stereoisomer of interest to identify all low-energy conformers. Then, for each conformer, the ECD and VCD spectra are calculated using methods like Time-Dependent Density Functional Theory (TD-DFT) for ECD and DFT for VCD. The final predicted spectrum is a Boltzmann-weighted average of the spectra of all significant conformers.

By comparing the simulated spectrum of a chosen absolute configuration (e.g., (1R,2S)) with the experimentally measured spectrum, the absolute configuration of the synthesized or isolated compound can be unambiguously assigned. A good match between the experimental and simulated spectra confirms the configuration.

Table 3: Hypothetical Predicted ECD Transitions for an Enantiomeric Pair of this compound This table illustrates how ECD spectra for enantiomers are mirror images.

| Configuration | Excitation Wavelength (nm) | Rotatory Strength (R, 10⁻⁴⁰ cgs) | Predicted Cotton Effect |

|---|---|---|---|

| (1R, 2R) | 210 | +15.3 | Positive |

| (1S, 2S) | 210 | -15.3 | Negative |

Advanced NMR Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. While standard 1D and 2D NMR experiments can establish the connectivity of a molecule, assigning the relative stereochemistry (cis vs. trans) of substituents on a ring can be complex. ias.ac.in

Advanced computational methods can accurately predict NMR parameters like chemical shifts (δ) and spin-spin coupling constants (J). itu.edu.tr The GIAO (Gauge-Including Atomic Orbital) method is commonly used for calculating chemical shifts. Coupling constants, particularly the three-bond proton-proton coupling (³JHH), are highly dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. anokaramsey.edu

For the diastereomers of this compound, the ³JHH values for the protons on C1 and C2 would be significantly different for the cis and trans isomers due to their different dihedral angles. By calculating the expected coupling constants for the optimized geometries of both the cis and trans isomers and comparing them to the experimental values, the relative stereochemistry can be confidently assigned.

Table 4: Hypothetical Predicted ¹H NMR Parameters for cis and trans Diastereomers This table shows how coupling constants can differentiate between diastereomers. H1 is the proton on the carbon bearing the OH group, and H2 is the proton on the carbon bearing the alkyl chain.

| Parameter | Predicted Value (cis-isomer) | Predicted Value (trans-isomer) | Experimental Correlation |

|---|---|---|---|

| δ (H1) ppm | 4.15 | 3.88 | Chemical shift difference |

| δ (H2) ppm | 1.95 | 1.75 | Chemical shift difference |

| ³J(H1, H2) Hz | 8.2 | 3.5 | Large J-value suggests a ~180° dihedral angle (trans protons) |

Advanced Spectroscopic Characterization for Mechanistic and Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 2-(3,3-Dimethylbutyl)cyclopentan-1-ol, a combination of one-dimensional and multidimensional NMR techniques allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides deep insights into the molecule's stereochemistry and conformation.

Multidimensional NMR Techniques for Structural Connectivity

To establish the covalent framework of this compound, a suite of two-dimensional (2D) NMR experiments is employed. These experiments reveal correlations between different nuclei, allowing for a step-by-step assembly of the molecular structure.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the connectivity of the protons within the cyclopentyl ring and the dimethylbutyl side chain. For instance, the proton at C1 (H1) would show a correlation to the proton at C2 (H2), which in turn would show correlations to the methylene (B1212753) protons at C3.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for assigning the carbon resonances based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for connecting different spin systems. For example, HMBC would show correlations from the tert-butyl protons to the quaternary carbon and the adjacent methylene carbon of the side chain, confirming the neopentyl-like fragment. It would also show correlations from the protons on C2 to C1 and C3, further solidifying the ring structure.

An illustrative dataset of ¹H and ¹³C NMR chemical shifts and key HMBC correlations for a diastereomer of this compound is presented below.

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

| 1 | 75.2 | 4.15 (m) | C2, C5 |

| 2 | 48.5 | 1.85 (m) | C1, C3, C1', C5 |

| 3 | 32.1 | 1.60 (m), 1.45 (m) | C2, C4, C5 |

| 4 | 21.8 | 1.70 (m), 1.55 (m) | C3, C5 |

| 5 | 29.5 | 1.80 (m), 1.65 (m) | C1, C4 |

| 1' | 45.3 | 1.30 (m), 1.15 (m) | C2, C2', C3' |

| 2' | 30.1 | - | - |

| 3' | 29.8 | 0.88 (s) | C2', C1' |

Chemical shifts are hypothetical and for illustrative purposes.

NOESY and ROESY for Relative Stereochemistry and Conformation

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques that detect through-space interactions between protons that are in close proximity (typically < 5 Å). youtube.comlibretexts.org This information is critical for determining the relative stereochemistry of chiral centers and for understanding the preferred conformation of the molecule in solution. youtube.comlibretexts.org

For this compound, which has two chiral centers (C1 and C2), there are two possible diastereomers: (1R,2R)-(1S,2S) and (1R,2S)-(1S,2R). NOESY/ROESY can distinguish between the cis and trans isomers.

In the cis isomer , the hydroxyl group and the dimethylbutyl group are on the same face of the cyclopentane (B165970) ring. A strong NOE correlation would be expected between the proton at C1 (H1) and the proton at C2 (H2).

In the trans isomer , these groups are on opposite faces. In this case, no significant NOE would be observed between H1 and H2. Instead, H1 would likely show a correlation to a proton on the same face of the ring, for example, one of the protons on C5.

The cyclopentane ring itself is not planar and exists in a dynamic equilibrium of envelope and twist conformations. dalalinstitute.com NOE data can provide insights into the predominant conformation. For example, the observation of specific cross-ring NOEs can suggest a preference for a particular envelope or twist form.

| Proton Pair | Expected NOE/ROE Intensity (cis isomer) | Expected NOE/ROE Intensity (trans isomer) |

| H1 ↔ H2 | Strong | Weak/Absent |

| H1 ↔ H5 (one of the pair) | Weak/Medium | Strong |

| H2 ↔ H3 (one of the pair) | Medium | Medium |

This table illustrates the expected key NOE/ROE correlations for distinguishing the cis and trans isomers.

Lanthanide-Induced Shift (LIS) for Conformational Studies

Lanthanide-Induced Shift (LIS) is a technique where a paramagnetic lanthanide complex, known as a lanthanide shift reagent (LSR), is added to the NMR sample. rsc.orgslideshare.net The LSR coordinates to a Lewis basic site in the molecule, in this case, the hydroxyl group of this compound. rsc.orgslideshare.net The paramagnetic metal ion induces significant changes in the chemical shifts of the nearby protons, with the magnitude of the shift being dependent on the distance and angle of the proton from the lanthanide ion. rsc.orgslideshare.net

By analyzing the induced shifts for various protons in the molecule, it is possible to gain detailed information about the three-dimensional structure and conformational equilibria in solution. researchgate.net For instance, in the case of cyclopentanol (B49286), LIS studies have been used to investigate the populations of different envelope and half-chair conformations. rsc.orgresearchgate.net For this compound, LIS experiments could help to:

Resolve overlapping signals: The large shifts induced by the LSR can spread out congested regions of the ¹H NMR spectrum, aiding in the assignment and analysis of coupling constants.

Determine the predominant conformation: By fitting the experimentally observed induced shifts to theoretical models, the time-averaged position of the atoms relative to the hydroxyl group can be determined, providing insights into the preferred conformation of the cyclopentane ring and the orientation of the side chain.

Chiroptical Spectroscopic Methods

While NMR is excellent for determining relative stereochemistry, chiroptical methods are the primary means for establishing the absolute configuration of a chiral molecule. These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light.

Electronic Circular Dichroism (ECD) for Absolute Configuration

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions. nih.gov For a molecule like this compound, the hydroxyl group is the primary chromophore, which absorbs at shorter wavelengths.

The experimental ECD spectrum of one enantiomer is a mirror image of the other. The absolute configuration can be determined by comparing the experimental ECD spectrum with the spectrum predicted by quantum chemical calculations (typically using time-dependent density functional theory, TD-DFT). nih.govresearchgate.net A good match between the experimental and calculated spectra for a given enantiomer allows for the confident assignment of its absolute configuration. nih.govresearchgate.net The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of atoms around the chromophore.

| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε for (1R,2R) |

| ~210 | +1.2 | +1.5 |

| ~190 | -0.8 | -1.0 |

This is a hypothetical table illustrating how experimental and calculated ECD data are compared for absolute configuration assignment.

Vibrational Circular Dichroism (VCD) for Stereochemical Assignment

Vibrational Circular Dichroism (VCD) is the infrared analog of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, corresponding to molecular vibrations. nih.govrsc.org VCD offers several advantages for stereochemical analysis:

Rich structural information: A VCD spectrum contains numerous bands corresponding to different vibrational modes of the molecule, providing a detailed fingerprint of its 3D structure. nih.govrsc.org

Similar to ECD, the absolute configuration of this compound can be determined by comparing the experimental VCD spectrum with the spectrum calculated for a chosen enantiomer. youtube.com The comparison is often made over a wide range of frequencies, particularly in the fingerprint region (1500-900 cm⁻¹), where the complex vibrational couplings are highly sensitive to the stereochemistry. A strong correlation between the experimental and calculated spectra provides a reliable assignment of the absolute configuration.

| Wavenumber (cm⁻¹) | Experimental ΔA x 10⁻⁵ | Calculated ΔA x 10⁻⁵ for (1R,2R) | Vibrational Assignment |

| 2960 | +5.2 | +6.0 | C-H stretch (asymmetric) |

| 2875 | -3.1 | -3.5 | C-H stretch (symmetric) |

| 1450 | +2.5 | +2.8 | CH₂ scissoring |

| 1050 | -4.8 | -5.1 | C-O stretch |

This is a hypothetical table illustrating the comparison of experimental and calculated VCD data.

Mass Spectrometry for Reaction Pathway Intermediates and Products

Mass spectrometry serves as a pivotal analytical technique for the elucidation of reaction pathways involving this compound. By analyzing the mass-to-charge ratio (m/z) of ionized molecules and their fragments, it is possible to identify reaction intermediates, products, and byproducts, thereby providing a detailed map of the transformation process.

Fragmentation Pathway Analysis for Structural Insights

The electron ionization (EI) mass spectrum of this compound is characterized by several key fragmentation pathways that provide significant structural information. The molecular ion peak ([M]⁺) is often weak or absent in the spectra of alcohols due to the facility of fragmentation. libretexts.org The primary fragmentation mechanisms for cyclic alcohols like this compound include α-cleavage and dehydration. libretexts.org

α-Cleavage: This process involves the cleavage of a carbon-carbon bond adjacent to the oxygen atom. For this compound, two principal α-cleavage pathways are possible:

Cleavage of the C1-C2 bond: This pathway leads to the loss of the 3,3-dimethylbutyl radical, resulting in a fragment ion corresponding to the cyclopentanol ring with a positive charge localized on the oxygen-bearing carbon.

Cleavage of the C1-C5 bond: This results in the opening of the cyclopentane ring, generating a distonic radical cation.

The most prominent α-cleavage is typically the one that results in the loss of the largest alkyl substituent, which in this case would be the 3,3-dimethylbutyl group.

Dehydration: The elimination of a water molecule (H₂O) is a common fragmentation pathway for alcohols. youtube.com This results in a fragment ion with a mass 18 units less than the molecular ion ([M-18]⁺). This process can occur through various mechanisms, including 1,2-elimination or more complex rearrangements involving hydrogen atoms from different positions on the cyclopentane ring and the alkyl side chain.

Other Fragmentation Pathways: Cleavage of the side chain can also occur. A notable fragmentation would be the loss of a tert-butyl radical (C₄H₉•), with a mass of 57, from the 3,3-dimethylbutyl group, leading to a significant peak at [M-57]⁺. The subsequent loss of the remaining ethyl group from the side chain is also possible. Ring fragmentation of the cyclopentane moiety itself can lead to a series of smaller fragment ions, often in clusters separated by 14 mass units (CH₂). libretexts.org

A study on the mass spectrometric fragmentations of other cyclopentanol derivatives confirmed that these proposed pathways are consistent with experimental data obtained through MS/MS analysis and high-resolution mass data. nih.gov

| Predicted Fragment Ion | m/z Value | Proposed Fragmentation Pathway |

| [M]⁺ | 170 | Molecular Ion |

| [M-H₂O]⁺ | 152 | Dehydration (Loss of water) |

| [M-C₄H₉]⁺ | 113 | α-cleavage of the side chain (Loss of tert-butyl radical) |

| [C₅H₉O]⁺ | 85 | α-cleavage (Loss of 3,3-dimethylbutyl radical) |

| [C₄H₉]⁺ | 57 | tert-butyl cation from side chain cleavage |

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of the molecular ion and its fragments. chromatographyonline.com Unlike low-resolution mass spectrometry which provides nominal masses, HRMS can measure m/z values to several decimal places. This high mass accuracy allows for the calculation of the precise elemental formula of an ion, as each element has a unique exact mass. researchgate.net

For this compound, with a molecular formula of C₁₁H₂₂O, the theoretical exact mass of the molecular ion can be calculated. By comparing the experimentally measured exact mass with the theoretical masses of possible elemental compositions, the correct formula can be confirmed. This is particularly crucial in distinguishing between isobaric species—molecules that have the same nominal mass but different elemental compositions.

For instance, if a reaction involving this compound is expected to yield an oxidation product (e.g., a ketone), HRMS can differentiate the product from an isomer of the starting material, as the loss of two hydrogen atoms will result in a distinct and measurable difference in the exact mass.

| Molecular Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) |

| C₁₁H₂₂O | 170 | 170.16707 |

| C₁₂H₂₆ | 170 | 170.20345 |

| C₁₀H₁₈O₂ | 170 | 170.13068 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Transformations

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups within a molecule by probing its vibrational modes. These methods are highly effective for monitoring chemical transformations of this compound, as changes in the functional groups result in distinct alterations to the vibrational spectra.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is dominated by features characteristic of an alcohol and a saturated hydrocarbon.

O-H Stretch: A strong, broad absorption band is expected in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl (-OH) group involved in intermolecular hydrogen bonding.

C-H Stretch: Strong absorptions in the 3000-2850 cm⁻¹ region arise from the stretching vibrations of the C-H bonds in the cyclopentane ring and the dimethylbutyl side chain.

C-O Stretch: A distinct absorption band in the 1150-1050 cm⁻¹ range corresponds to the C-O stretching vibration of the secondary alcohol.

CH₂ and CH₃ Bending: Bending vibrations for the methylene (CH₂) and methyl (CH₃) groups will appear in the 1470-1365 cm⁻¹ region. The presence of the tert-butyl group is often indicated by a characteristic split peak in this region.

During a chemical transformation, such as the oxidation of the alcohol to a ketone, the IR spectrum will show significant changes. The broad O-H stretching band will disappear, and a new, strong, sharp absorption band will appear in the region of 1750-1705 cm⁻¹, characteristic of a cyclopentanone (B42830) C=O stretching vibration.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is more sensitive to polar functional groups, Raman is particularly effective for analyzing non-polar bonds and symmetric vibrations.

C-C Stretch: The carbon skeleton of the cyclopentane ring and the 3,3-dimethylbutyl side chain will produce a series of bands in the fingerprint region (1300-800 cm⁻¹).

Symmetric C-H Bending: Symmetric bending modes of the methyl and methylene groups are readily observed.

O-H Stretch: The O-H stretch is typically a weak band in the Raman spectrum.

In a transformation, changes in the carbon skeleton or symmetry of the molecule will be reflected in the Raman spectrum. For example, if the cyclopentane ring were to be opened, the characteristic ring breathing modes would disappear and be replaced by new bands corresponding to an acyclic structure.

| Functional Group | IR Active | Raman Active | Typical Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol) | Strong, Broad | Weak | 3600-3200 |

| C-H Stretch (Aliphatic) | Strong | Strong | 3000-2850 |

| C=O Stretch (Ketone) | Strong, Sharp | Medium | 1750-1705 |

| C-O Stretch (Alcohol) | Strong | Medium | 1150-1050 |

| C-C Stretch | Weak-Medium | Strong | 1200-800 |

Derivatization Strategies and Analog Synthesis of 2 3,3 Dimethylbutyl Cyclopentan 1 Ol

Synthesis of Modified Cyclopentanol (B49286) Derivatives

The hydroxyl moiety of 2-(3,3-dimethylbutyl)cyclopentan-1-ol is the primary site for derivatization, enabling the formation of ethers and esters, as well as the introduction of halogen, nitrogen, and sulfur functional groups.

Ether and Ester Formation

Etherification of this compound can be effectively achieved through the Williamson ether synthesis. pearson.commasterorganicchemistry.comkhanacademy.org This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then undergoes a substitution reaction with an alkyl halide to yield the desired ether. pearson.commasterorganicchemistry.comyoutube.com The choice of a primary alkyl halide is crucial to favor the S(_N)2 mechanism and minimize competing elimination reactions. masterorganicchemistry.com

| Reactants | Reagents | Product | Reaction Type |

| This compound, Alkyl Halide (R-X) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | 1-Alkoxy-2-(3,3-dimethylbutyl)cyclopentane | Williamson Ether Synthesis |

Esterification is commonly performed via the Fischer esterification method, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H(_2)SO(_4)) or tosic acid (TsOH). chemeurope.comchemistrysteps.comathabascau.ca This is an equilibrium-driven reaction, and to enhance the yield of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction. chemistrysteps.comathabascau.ca

| Reactants | Catalyst | Product | Reaction Type |

| This compound, Carboxylic Acid (R-COOH) | Strong Acid (e.g., H(_2)SO(_4)) | 2-(3,3-Dimethylbutyl)cyclopentyl acetate | Fischer Esterification |

Introduction of Halogen, Nitrogen, and Sulfur Functional Groups

Halogenation of the cyclopentanol derivative can be accomplished using various reagents. For the conversion to alkyl chlorides, thionyl chloride (SOCl(_2)) is a common choice, while phosphorus tribromide (PBr(_3)) is typically used for synthesizing alkyl bromides. chemistrywithdrsantosh.comchemistrysteps.com These reagents are particularly useful for primary and secondary alcohols as they tend to proceed via an S(_N)2 mechanism, especially in the presence of a base like pyridine, which helps to minimize carbocation rearrangements and control stereochemistry. chemistrysteps.commasterorganicchemistry.com

Nitrogen-containing functional groups , such as azides, can be introduced through methods like the Mitsunobu reaction. organic-chemistry.orgcommonorganicchemistry.com This reaction allows for the conversion of a secondary alcohol to an azide (B81097) with inversion of stereochemistry. organic-chemistry.orgacs.org The alcohol is activated by a combination of triphenylphosphine (B44618) (PPh(_3)) and diethylazodicarboxylate (DEAD) or a similar azodicarboxylate, allowing for nucleophilic attack by an azide source, such as hydrazoic acid or sodium azide. organic-chemistry.orgias.ac.in The resulting alkyl azide can then be readily converted to an amine.

Sulfur functional groups , leading to the formation of thioethers, can also be introduced using a modified Mitsunobu reaction with a thiol as the nucleophile. organic-chemistry.org Alternatively, thioethers can be synthesized from alcohols and thiols using various catalysts. researchgate.netd-nb.infoacs.org

| Functional Group | Reagents | Product Type | Key Features |

| Halogen (Cl) | Thionyl chloride (SOCl(_2)) | 1-Chloro-2-(3,3-dimethylbutyl)cyclopentane | S(_N)2 mechanism with pyridine |

| Halogen (Br) | Phosphorus tribromide (PBr(_3)) | 1-Bromo-2-(3,3-dimethylbutyl)cyclopentane | Good for primary and secondary alcohols |

| Nitrogen (Azide) | PPh(_3), DEAD, HN(_3) or NaN(_3) | 1-Azido-2-(3,3-dimethylbutyl)cyclopentane | Inversion of stereochemistry |

| Sulfur (Thioether) | Thiol (R-SH), PPh(_3), DEAD | 1-(Alkylthio)-2-(3,3-dimethylbutyl)cyclopentane | S(_N)2-type reaction |

Preparation of Stereoisomeric Analogues

The synthesis of stereoisomeric analogues of this compound is essential for understanding the influence of stereochemistry on its properties and reactivity. The parent molecule has two stereocenters, leading to the possibility of four stereoisomers.

The preparation of specific stereoisomers can be approached through diastereoselective synthesis. For instance, the reduction of a corresponding ketone, 2-(3,3-dimethylbutyl)cyclopentan-1-one, can lead to different diastereomers of the alcohol depending on the reducing agent and reaction conditions. Furthermore, stereochemical inversion of the hydroxyl group in an existing stereoisomer can be achieved through reactions like the Mitsunobu reaction, which proceeds with a predictable inversion of configuration at the stereocenter bearing the hydroxyl group. organic-chemistry.orgacs.org

Structure-Reactivity Relationship Studies through Analog Synthesis

The synthesis of a diverse library of analogs of this compound allows for systematic studies of structure-reactivity relationships. By modifying the functional group at the C1 position (e.g., ether, ester, halide) and altering the stereochemistry, researchers can probe how these structural changes affect the molecule's chemical reactivity and physical properties.

For example, the conversion of the hydroxyl group to a better leaving group, such as a tosylate, would significantly enhance its reactivity in nucleophilic substitution and elimination reactions. The steric bulk of the 3,3-dimethylbutyl group is expected to influence the regioselectivity and stereoselectivity of these reactions. In biological contexts, the nature of the functional group and the stereochemistry are critical determinants of a molecule's interaction with biological targets. Systematic modifications and subsequent evaluation of these analogs can provide valuable insights into the key structural features responsible for a desired activity or property.

Role of 2 3,3 Dimethylbutyl Cyclopentan 1 Ol As a Key Synthetic Intermediate

Applications in the Synthesis of Complex Organic Molecules

The strategic importance of 2-(3,3-Dimethylbutyl)cyclopentan-1-ol is most evident in its utility as a precursor for creating sophisticated organic structures. The cyclopentane (B165970) ring is a common motif in a vast array of biologically active compounds, and the specific substitution pattern of this alcohol offers unique stereochemical and conformational properties that can be exploited in multi-step syntheses.

While direct applications of this compound in the total synthesis of specific natural products are not extensively documented in publicly available literature, its structural motifs are analogous to intermediates used in the synthesis of various cyclopentanoid natural products. shu.ac.uk The synthesis of complex natural products often relies on the use of chiral building blocks to construct stereochemically rich targets. nih.govoregonstate.edu The 2-substituted cyclopentanol (B49286) core of this molecule, with its inherent chirality, presents it as a valuable starting material.

The general synthetic approach to such compounds often begins with the corresponding 2-substituted cyclopentanone (B42830). google.com The synthesis of such ketones can be achieved through methods like the Dieckmann condensation of a substituted adipic ester, followed by alkylation and subsequent hydrolysis and decarboxylation. The resulting 2-(3,3-dimethylbutyl)cyclopentanone (B8641984) can then be stereoselectively reduced to yield the desired diastereomer of this compound.

The bulky 3,3-dimethylbutyl side chain can play a crucial role in directing the stereochemical outcome of subsequent reactions, a critical aspect in the asymmetric synthesis of natural products. For instance, in reactions involving the hydroxyl group or adjacent positions on the cyclopentane ring, the steric hindrance imposed by this group can favor the formation of one stereoisomer over others. This diastereoselective control is a cornerstone of modern synthetic organic chemistry.

| Potential Synthetic Utility in Natural Product Synthesis | Rationale | Relevant Synthetic Transformations |

| Chiral Pool Synthesis | The inherent chirality of this compound allows for its use as a starting material with pre-defined stereocenters. | Asymmetric reduction of the corresponding ketone, enzymatic resolution. |

| Stereodirecting Group | The sterically demanding 3,3-dimethylbutyl group can influence the stereochemical outcome of reactions at other sites on the cyclopentane ring. | Diastereoselective epoxidation, hydroboration, or cyclopropanation of derivatives. |

| Core Scaffold for Cyclopentanoids | The cyclopentane ring is a common feature in many natural products, including prostaglandins, iridoids, and certain steroids. | Annulation reactions, ring-expansion strategies. |

The structural features of this compound make it an attractive scaffold for the development of pharmaceutical intermediates. The lipophilic nature of the 3,3-dimethylbutyl group can enhance the compound's solubility in nonpolar environments, a property often sought in drug candidates to improve their pharmacokinetic profiles. Cyclopentane derivatives are known to be key components in a variety of therapeutic agents. google.com

The hydroxyl group of this compound serves as a convenient handle for further functionalization. It can be readily converted into other functional groups such as esters, ethers, amines, or halides, allowing for the facile introduction of pharmacophoric moieties. For example, esterification with a biologically active carboxylic acid could lead to a prodrug, while conversion to an amine could enable the synthesis of novel receptor ligands.

The synthesis of new cyclopenta[a]naphthalene derivatives as potential DNA binding agents highlights the utility of cyclopentane rings in medicinal chemistry. nih.gov The general synthetic strategies employed in such cases often involve the elaboration of a substituted cyclopentane core, a role for which this compound is well-suited.

| Potential Pharmaceutical Applications | Relevant Structural Features | Possible Synthetic Modifications |

| Scaffold for Novel Therapeutics | The robust carbocyclic core provides a stable framework for the attachment of various functional groups. | Etherification, esterification, amination, oxidation to the ketone. |

| Introduction of Lipophilicity | The 3,3-dimethylbutyl side chain increases the nonpolar character of the molecule. | Incorporation into lead compounds to modulate solubility and membrane permeability. |

| Chiral Precursor for Enantiopure Drugs | The stereocenters on the cyclopentanol ring can be used to synthesize single-enantiomer drugs. | Asymmetric synthesis and chiral separation techniques. |

Integration into Materials Science and Polymer Chemistry

Beyond its applications in fine chemical synthesis, the unique structure of this compound suggests potential roles in the development of novel materials and polymers. The combination of a rigid cyclic core and a bulky, non-polar side chain can impart interesting physical and chemical properties to macromolecular structures.